1-Oxa-3-azaspiro[4.5]decan-2-one

Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity

Researchers needing a tool compound to study crosstalk between lipoxygenase, cyclooxygenase, and carboxylesterase pathways require a scaffold with documented multi-target inhibition. This spirocyclic oxazolidinone provides: • Conformationally rigid 5,5-spirocyclic framework restricting accessible conformations • Potent lipoxygenase inhibition plus moderate effects on COX and carboxylesterase • Validated core for NPY Y5 antagonist SAR expansion • Cell-permeable alternative to peptide-based protease inhibitors Available with verified purity for medicinal chemistry and enzymatic studies.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 24247-68-5
Cat. No. B3021096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3-azaspiro[4.5]decan-2-one
CAS24247-68-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNC(=O)O2
InChIInChI=1S/C8H13NO2/c10-7-9-6-8(11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyJSKHUKHPFPVCJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-3-azaspiro[4.5]decan-2-one: Multi-Target Enzyme Inhibitor for Research


1-Oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic oxazolidinone scaffold characterized by a conformationally rigid 5,5-spirocyclic framework . This compound acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits moderate inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. It is commercially available as a research chemical with documented purity specifications from multiple vendors for use in enzymatic inhibition studies and medicinal chemistry optimization programs .

Multi-enzyme interaction profiling (lipoxygenase, COX, carboxylesterase)
Conformationally constrained spirocyclic oxazolidinone core
Vendor-documented purity specifications for reproducible assays

Why 1-Oxa-3-azaspiro[4.5]decan-2-one Cannot Be Replaced


The 1-oxa-3-azaspiro[4.5]decan-2-one scaffold is structurally distinct from monocyclic oxazolidinones and flexible-chain analogs due to its conformationally constrained spirocyclic core . This rigidity restricts the number of accessible conformations, which directly impacts molecular recognition by enzyme active sites and receptor binding pockets [1]. Generic substitution with simpler oxazolidinones (e.g., 2-oxazolidinone, 4-substituted oxazolidinones) or linear carbamate derivatives would eliminate the spiro junction that defines the compound's three-dimensional pharmacophore and its unique multi-target inhibition profile [2]. Such substitutions are likely to result in altered enzyme selectivity, reduced potency, or complete loss of the observed biological activities, as documented in structure-activity relationship studies of related spirooxazolidinone series [3].

Spirocyclic core constraint
Monocyclic oxazolidinones or linear carbamates lack the rigid 5,5-spiro junction that shapes its 3D pharmacophore.
Multi-target profile may shift
Generic substitution risks losing the distinct polypharmacology pattern, potentially narrowing enzyme selectivity.
Purity documentation gap
Structurally similar spiro analogs often lack vendor-certified purity data, introducing reproducibility uncertainty.

1-Oxa-3-azaspiro[4.5]decan-2-one vs. Comparator Compounds


Multi-Enzyme Inhibition Profile

1-Oxa-3-azaspiro[4.5]decan-2-one exhibits a qualitatively distinct multi-enzyme inhibition profile compared to the clinically used 5-lipoxygenase inhibitor zileuton. While zileuton demonstrates potent and selective 5-lipoxygenase inhibition (IC50 = 0.5 μM) , the target compound is described as a potent lipoxygenase inhibitor that also interferes with formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This broader polypharmacology distinguishes it from zileuton's narrow selectivity and aligns it more closely with multi-target anti-inflammatory agents. Quantitative IC50 data for the target compound against isolated 5-lipoxygenase is not available in public domain sources, limiting precise potency comparisons [2].

Multi-Enzyme Profile
Class-level inference
Reported lipoxygenase inhibitor; also interacts with formyltetrahydrofolate synthetase, carboxylesterase, and COX (moderate)
vs.
Zileuton: selective 5-LO inhibitor (IC50 0.5 µM)
Supports multi-target arachidonic acid pathway crosstalk studies
No quantitative IC50 available for target compound; class-level inference
Lipoxygenase inhibition Arachidonic acid metabolism Enzyme selectivity Anti-inflammatory research

Trypsin Inhibition Activity

1-Oxa-3-azaspiro[4.5]decan-2-one has documented trypsin inhibitory activity by similarity [1], placing it among a class of spirocyclic compounds that target serine proteases. The lack of a published IC50 value for this compound against trypsin precludes direct quantitative comparison with established trypsin inhibitors such as benzamidine (Ki ~18 μM) [2] or leupeptin (Ki ~0.5 μM) [3]. However, its structural homology to other oxazolidinone-based serine protease inhibitors suggests a distinct binding mode compared to peptide-derived inhibitors. This differentiates it as a small-molecule, non-peptidic alternative for applications where peptide inhibitors may suffer from poor cell permeability or metabolic instability.

Trypsin Inhibition
Class-level inference
Inhibition of trypsin reported by similarity; no quantitative IC50 data
Non-peptidic chemical starting point for serine protease inhibitor exploration
Data to verify; structural homology suggests serine protease binding
Trypsin inhibition Serine protease Anticarcinogenic Biochemical tool

Commercial Purity Specifications

1-Oxa-3-azaspiro[4.5]decan-2-one is commercially available with defined purity specifications from multiple vendors: 95% minimum purity from AKSci and 97% purity from Chemenu . This level of documentation differentiates it from less-characterized in-class spirocyclic analogs such as 3-dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one (ChemSpider ID 78431304) for which no vendor-certified purity data is publicly accessible . For research applications requiring reproducible results—particularly in dose-response enzyme inhibition studies or cellular assays—procuring a compound with documented purity specifications reduces experimental variability attributable to unknown impurities.

Purity Specifications
Data to verify
Min. 95% (AKSci) and 97% (Chemenu) vendor-certified purity
Documented purity supports enzyme assay reproducibility
Verify lot-specific COA before quantitative dose-response studies
Chemical procurement Purity specification Quality control Reproducibility

NPY Y5 Antagonist Scaffold

The 1-oxa-3-azaspiro[4.5]decan-2-one core has been identified as a privileged scaffold for developing NPY Y5 receptor antagonists, with optimized trans-8-aminomethyl derivatives demonstrating potent antagonist activity and favorable oral bioavailability and brain penetration profiles [1][2]. In contrast, alternative spirocyclic oxazolidinone scaffolds such as spiro[2.4]heptane-containing oxazolidinones have been primarily pursued for antibacterial applications [3]. This divergent pharmacological trajectory—CNS-penetrant NPY Y5 antagonism vs. antibacterial activity—distinguishes the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold from other oxazolidinone chemotypes and guides researchers toward the appropriate core for their therapeutic area of interest.

NPY Y5 Scaffold
Class-level inference
NPY Y5 receptor antagonist research scaffold; derivatives show reported oral bioavailability and brain exposure
vs.
Spiro[2.4]heptane oxazolidinones: antibacterial application context
Distinguishes CNS receptor research scaffold from antibacterial oxazolidinones
Scaffold property may not transfer to all derivatives; model-specific review needed
NPY Y5 receptor Eating disorders CNS drug discovery Spirocyclic pharmacophore

1-Oxa-3-azaspiro[4.5]decan-2-one: Research Applications


Multi-Target Arachidonic Acid Pathway Profiling

Researchers investigating the crosstalk between lipoxygenase, cyclooxygenase, and carboxylesterase pathways should select 1-Oxa-3-azaspiro[4.5]decan-2-one as a tool compound due to its documented multi-enzyme inhibition profile [1]. Unlike the selective 5-lipoxygenase inhibitor zileuton, this compound offers a polypharmacology approach that more closely mimics the multi-target effects of certain natural product inhibitors.

NPY Y5 Antagonist Lead Optimization

Medicinal chemistry teams pursuing NPY Y5 receptor antagonists for binge eating disorder or other CNS indications should use the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold as a validated core for structure-activity relationship expansion [2]. The spirocyclic framework provides conformational constraint that can improve metabolic stability and oral bioavailability compared to flexible-chain analogs.

Non-Peptidic Serine Protease Inhibitor Screening

Biochemists seeking a cell-permeable, small-molecule trypsin inhibitor for cellular assays should consider 1-Oxa-3-azaspiro[4.5]decan-2-one as an alternative to peptide-based inhibitors like leupeptin [3]. Its oxazolidinone core is distinct from benzamidine-class inhibitors and may offer differentiated selectivity across the serine protease family.

Application
Selection Property
Validation Focus
Arachidonic acid pathway crosstalk studies
Polypharmacology profile (LOX/COX/CES)
Multi-enzyme inhibition assays, pathway interaction endpoints
NPY Y5 receptor antagonist research
Conformationally constrained spirocyclic core
Brain exposure and receptor occupancy model context
Non-peptidic trypsin inhibition studies
Small-molecule oxazolidinone core
Cellular permeability and serine protease selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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